

Commercial Suppliers and Technical Guide for 2-Benzyloxyphenylboronic Acid

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Compound of Interest

Compound Name: 2-Benzyloxyphenylboronic acid

Cat. No.: B139805

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Benzyloxyphenylboronic acid**, a versatile reagent in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This document outlines its commercial availability, key chemical properties, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Commercial Availability and Specifications

2-Benzyloxyphenylboronic acid is readily available from a variety of commercial chemical suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate easy comparison for procurement and experimental planning.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Melting Point (°C)	Appearance	Storage Conditions
Santa Cruz Biotechnology	190661-29-1	C ₁₃ H ₁₃ BO ₃	228.05	-	-	-	-
Chem-Impex	190661-29-1	C ₁₃ H ₁₃ BO ₃	228.05	≥ 98%	105 - 110	White powder	Room Temperature
Sigma-Aldrich	190661-29-1	C ₁₃ H ₁₃ BO ₃	228.05	-	105 - 110	Solid	-
BOC Sciences	190661-29-1	C ₁₃ H ₁₃ BO ₃	228.05	-	105 - 110	-	-
Abundant Chem	190661-29-1	C ₁₃ H ₁₃ BO ₃	228.52	97%	-	-	-
Conier Chem&Pharma	190661-29-1	-	-	-	-	-	Store in a dry, cool, and well-ventilated place.
BLDpharm	190661-29-1	-	-	-	-	-	-

Note: Dashes (-) indicate that the information was not readily available from the supplier's public documentation. Purity levels and other specifications should always be confirmed by consulting the certificate of analysis (CoA) for a specific batch.

Applications in Organic Synthesis

2-Benzyloxyphenylboronic acid is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its most prominent

application is in the Suzuki-Miyaura coupling, which allows for the synthesis of biaryl compounds.[1][2] These structural motifs are prevalent in many biologically active molecules, including pharmaceuticals and natural products.[3]

Other notable applications include:

- Palladium-catalyzed selective hydroxylation[4]
- Palladium(II)-catalyzed oxidative Heck reactions[4]
- Metal-free electrophilic fluorination[4]

The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic steps if the free phenol is desired.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of **2-benzyloxyphenylboronic acid** with an aryl bromide to synthesize a 2-benzyloxybiphenyl derivative. This protocol is based on established methodologies for Suzuki-Miyaura reactions. [5][6]

Materials:

- **2-Benzyloxyphenylboronic acid**
- Aryl bromide (e.g., 4-bromotoluene)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
- Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
- Solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with water as a co-solvent)

- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
- Heating mantle or oil bath
- Reagents for workup and purification (e.g., ethyl acetate, water, brine, magnesium sulfate, silica gel for column chromatography)

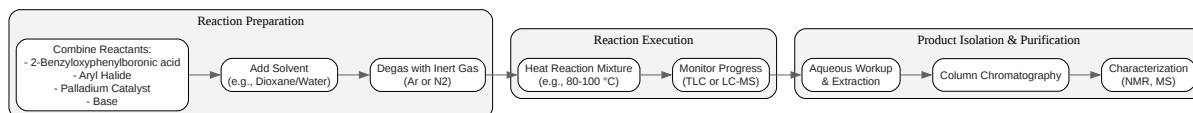
Procedure:

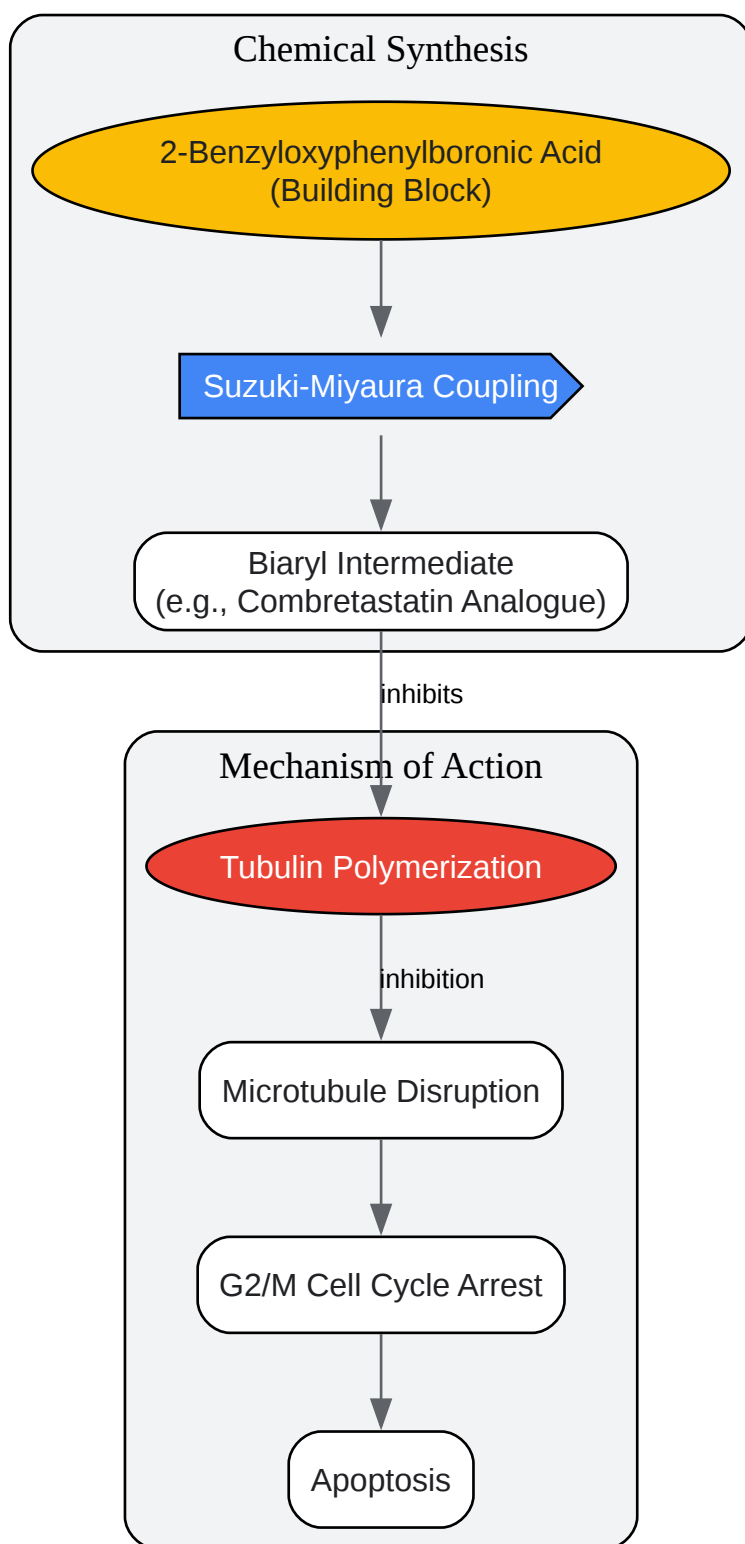
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine **2-benzyloxyphenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).
- **Solvent Addition and Degassing:** Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). To remove dissolved oxygen, which can deactivate the palladium catalyst, degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, subject the flask to several cycles of vacuum and backfilling with the inert gas.
- **Reaction:** Heat the reaction mixture to 80-100 °C under the inert atmosphere with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
- **Purification:** Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

- Characterization: Confirm the structure and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C) and mass spectrometry.

Visualization of Experimental Workflow and Application

The following diagrams illustrate the experimental workflow for the Suzuki-Miyaura coupling and the role of **2-benzyloxyphenylboronic acid** in the synthesis of biologically active compounds.





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